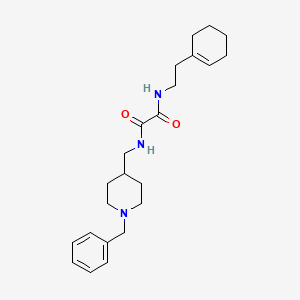

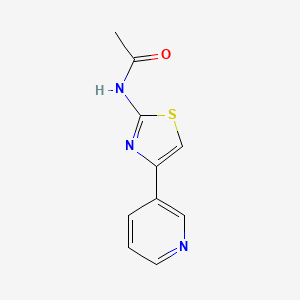

![molecular formula C15H13NO3 B3018525 Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone CAS No. 866135-86-6](/img/structure/B3018525.png)

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone is a compound that features a cyclopropyl group attached to a quinoline derivative, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their biological activities and are often used in medicinal chemistry as they can interact with various biological targets.

Synthesis Analysis

The synthesis of cyclopropyl quinoline derivatives can be complex due to the reactivity of the cyclopropyl group and the need for regioselective functionalization of the quinoline moiety. For instance, the synthesis of related compounds has been achieved through the reaction of cyclopropanol with PQQ in the presence of a metal oxide catalyst, leading to a C5 3-propanal adduct of PQQ . Another approach involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols, which can be further functionalized . Additionally, the synthesis of complex quinoline derivatives, such as those with a cyclopropyl group, may involve multiple steps, including the use of intermediates like 3-amino-1-cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-2-mercaptoquinolin-4(1H)-one .

Molecular Structure Analysis

The molecular structure of cyclopropyl quinoline derivatives is characterized by the presence of a three-membered cyclopropyl ring, which can impart strain and reactivity to the molecule. The quinoline core is a stable aromatic system that allows for various substitutions, which can significantly alter the compound's chemical and biological properties. The presence of additional functional groups, such as methyl or dioxolo, can further influence the molecule's conformation and reactivity .

Chemical Reactions Analysis

Cyclopropyl quinoline derivatives can undergo a variety of chemical reactions. For example, cyclopropyl groups can participate in ring-opening reactions under certain conditions, as seen in the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors . Additionally, the quinoline moiety can be functionalized through electrophilic substitution or nucleophilic addition reactions, depending on the substituents present and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl quinoline derivatives are influenced by their molecular structure. The cyclopropyl group can make the compound more lipophilic, potentially affecting its solubility and membrane permeability. The quinoline ring system can contribute to the compound's UV absorption characteristics, making it amenable to spectroscopic analysis. The presence of additional functional groups can also affect the compound's boiling point, melting point, and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone, due to its complex structure, is involved in advanced synthesis techniques. For example, the intramolecular cyclisation of related quinoline derivatives has been facilitated by milder conditions, characterized by lower reaction temperatures and ease of product isolation, showcasing the compound's relevance in facilitating novel synthetic routes (Yang Li et al., 2008). Additionally, the cyclopropanation processes applied to quinoline derivatives highlight the compound's role in generating novel cyclopropyl-containing structures, indicating its potential in the synthesis of constrained amino acid derivatives and novel heterocyclic systems (Z. Szakonyi et al., 2002).

Molecular Structure and Catalysis

The compound's intricate structure plays a significant role in molecular structure studies and catalysis. For instance, studies on related quinoline derivatives have involved detailed structural analyses, such as X-ray crystallography, to understand the conformation and reactivity of these molecules (Jingjing Wang et al., 2013). This structural insight is crucial for designing catalysts and reaction conditions that can efficiently produce desired products, indicating the compound's potential in developing new catalytic methods.

Anticancer Research

Compounds structurally related to Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone have shown potential in anticancer research. Novel analogues, such as thiazapodophyllotoxin derivatives, have been synthesized with excellent yields and demonstrated potential for anticancer activity screening (Tuanjie Li et al., 2015). These findings suggest that Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone could serve as a scaffold for the development of new anticancer agents.

Green Chemistry

The compound's synthesis and related processes have been aligned with green chemistry principles, such as solvent-free conditions and eco-compatible methods, to minimize environmental impact (Diksha Bhardwaj et al., 2019). This approach underscores the importance of developing sustainable synthetic methods for complex organic compounds, including Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone, in scientific research.

Safety and Hazards

Eigenschaften

IUPAC Name |

cyclopropyl-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-8-10-4-13-14(19-7-18-13)5-12(10)16-6-11(8)15(17)9-2-3-9/h4-6,9H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDPOILWDGSHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

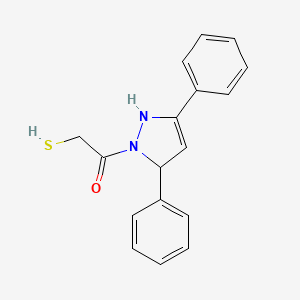

![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)

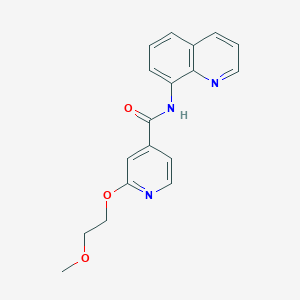

![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B3018444.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((1-morpholino-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018449.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)

![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)

![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)

![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3018465.png)